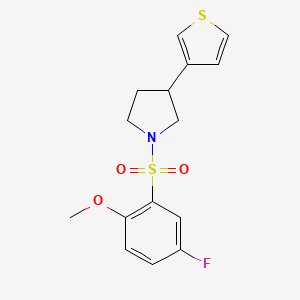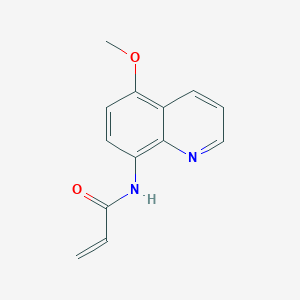
N-(5-Methoxyquinolin-8-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methoxyquinolin-8-yl)prop-2-enamide, also known as MQPA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This molecule is a derivative of quinoline, which is a heterocyclic compound containing a nitrogen atom in its ring structure. MQPA has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated in detail. In
作用機序
N-(5-Methoxyquinolin-8-yl)prop-2-enamide exerts its inhibitory effects on proteases by binding to the active site of the enzyme. The presence of the propargyl group in this compound allows it to form a covalent bond with the active site of the enzyme, leading to irreversible inhibition. The quinoline ring structure of this compound also plays an important role in its inhibitory activity by interacting with the enzyme through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its protease inhibitory activity, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-(5-Methoxyquinolin-8-yl)prop-2-enamide in lab experiments is its potent inhibitory activity against several proteases. This makes it a valuable tool for studying the role of proteases in various biological processes. However, one of the limitations of using this compound is its irreversible inhibitory activity, which can make it difficult to study the effects of proteases in a reversible manner.
将来の方向性
There are several future directions for research on N-(5-Methoxyquinolin-8-yl)prop-2-enamide. One area of research is the development of new synthetic methods for the production of this compound and its derivatives. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new protease inhibitors based on the structure of this compound is an important area of research that could lead to the discovery of new drugs for the treatment of various diseases.
合成法
N-(5-Methoxyquinolin-8-yl)prop-2-enamide can be synthesized using several methods. One of the most common methods involves the reaction of 5-methoxyquinoline-8-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propargylamine in the presence of a base to yield this compound. Another method involves the reaction of 5-methoxyquinoline-8-carboxaldehyde with propargylamine in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
N-(5-Methoxyquinolin-8-yl)prop-2-enamide has been extensively studied for its potential applications in various scientific fields. One of the most important applications of this compound is in the field of protease inhibition. This compound has been shown to be a potent inhibitor of several proteases, including thrombin, trypsin, and plasmin. This compound has also been investigated for its potential use as an anticoagulant and antithrombotic agent.
特性
IUPAC Name |
N-(5-methoxyquinolin-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-12(16)15-10-6-7-11(17-2)9-5-4-8-14-13(9)10/h3-8H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJOOCTNRLVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

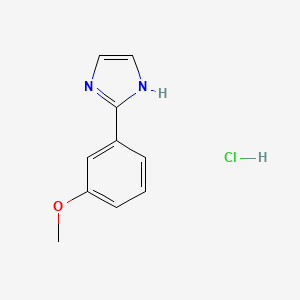
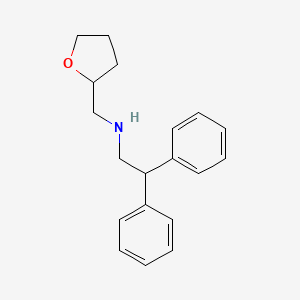
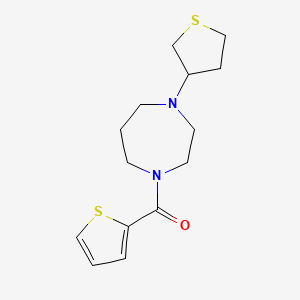
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2729401.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2729402.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729405.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2729406.png)
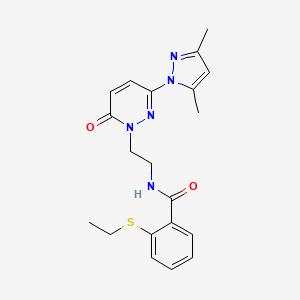

![N-(furan-2-ylmethyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2729410.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2729411.png)

